Regioselective C–H Amination: Furo[2,3-b]pyridine N-Oxide vs. Parent Furo[2,3-b]pyridine
Direct C–H amination of furo[2,3-b]pyridine N-oxide derivative 11 (a close analog of the 7-oxide) was achieved using PyBroP/pyrrolidine, whereas the non-oxidized furo[2,3-b]pyridine core is unreactive under identical conditions [1]. The N-oxide enables reactivity but alters regioselectivity: a mixture of β- and α-aminated regioisomers (12a and 12b) was obtained in a 2:1 ratio, contrasting with the exclusive α-selectivity reported for simple pyridine N-oxides [1].
| Evidence Dimension | C–H amination reactivity and regioselectivity |
|---|---|
| Target Compound Data | Furo[2,3-b]pyridine N-oxide derivative 11: 48% combined yield, β:α regioselectivity = 2:1 (12a:12b) under optimized conditions (PyBroP, pyrrolidine, rt) [1]. |
| Comparator Or Baseline | Parent furo[2,3-b]pyridine (non-oxidized): no reaction under identical C–H amination conditions. Simple pyridine N-oxide: exclusive α-amination [1]. |
| Quantified Difference | Reactivity: N-oxide reactive, parent unreactive. Regioselectivity: furopyridine N-oxide gives 2:1 β:α, vs. exclusive α for pyridine N-oxide. |
| Conditions | C–H amination with PyBroP (1.2 equiv), pyrrolidine (6 equiv), DCM, room temperature, overnight [1]. |
Why This Matters
This demonstrates that the N-oxide is essential for C–H functionalization; the parent heterocycle is inert, and the furopyridine N-oxide directs substitution to the β-position, enabling access to regioisomers inaccessible with simple pyridine N-oxides.
- [1] Fumagalli, F., & da Silva Emery, F. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(21), 10339–10347. View Source
